molecular formula C22H24N4O3S B305911 ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B305911
M. Wt: 424.5 g/mol
InChI Key: LUPRSDYAKKWQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is not fully understood. However, studies have suggested that the compound may work by inhibiting the activity of certain enzymes that are essential for the survival of pathogenic microorganisms. It may also work by disrupting the cell membrane of these microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate exhibits significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which may help in the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate in lab experiments is its broad spectrum antimicrobial activity. It can be used to study the effects of antimicrobial agents on a range of pathogenic microorganisms. However, one of the limitations of using this compound is its cytotoxicity. It has been found to exhibit cytotoxic effects on certain cell types, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. One of the most promising areas of research is in the development of new drugs for the treatment of microbial infections and cancer. Studies are also needed to further understand the mechanism of action of this compound and to identify its potential side effects. Additionally, future studies may focus on the synthesis of new derivatives of this compound with improved pharmacological properties.

Synthesis Methods

The synthesis of ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been reported in several research articles. One of the most common methods involves the reaction of 4-(bromomethyl)benzoic acid ethyl ester with 4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride. The resulting compound is then acetylated using acetic anhydride to yield the final product.

Scientific Research Applications

Ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicine. This compound has been shown to exhibit significant antimicrobial activity against a range of pathogenic bacteria and fungi. It has also been found to possess antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

Product Name

ethyl 4-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-[[2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H24N4O3S/c1-4-26-20(17-8-6-7-15(3)13-17)24-25-22(26)30-14-19(27)23-18-11-9-16(10-12-18)21(28)29-5-2/h6-13H,4-5,14H2,1-3H3,(H,23,27)

InChI Key

LUPRSDYAKKWQPY-UHFFFAOYSA-N

SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CC(=CC=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OCC)C3=CC=CC(=C3)C

Origin of Product

United States

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